molecular formula C20H17ClN2O3 B1202917 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin CAS No. 35773-43-4

3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin

Cat. No. B1202917
CAS RN: 35773-43-4
M. Wt: 368.8 g/mol
InChI Key: CBNSBRVOBGWOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of coumarin derivatives, including 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin, involves facile reactions that can yield a range of fluorescent dyes. For instance, compounds have been synthesized through reactions involving 3-aldehyde-7-diethylaminocoumarin and 5-aminopyrazole derivatives, demonstrating the versatility and reactivity of the coumarin scaffold in producing compounds with high fluorescence quantum yields and good electrochemical and thermal stabilities (Chen et al., 2012).

Molecular Structure Analysis

The molecular structure of coumarin derivatives, including those similar to 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin, is characterized using techniques like NMR, HRMS, and X-ray diffraction. Such analyses confirm the expected structures and provide insights into the electronic and spatial configuration that contribute to their photophysical properties (Chen et al., 2012).

Chemical Reactions and Properties

Coumarin derivatives undergo a variety of chemical reactions, including photolysis and condensation, to yield novel compounds with significant fluorescence. For example, the reaction of 3-iodo-4-methyl-7-diethylaminocoumarin with heteroaromatic compounds has been explored, leading to the formation of 3-hetaryl-7-aminocoumarins with studied spectral luminescence characteristics (Gordeeva et al., 1990).

Physical Properties Analysis

The physical properties, such as photophysical, electrochemical, and thermal behaviors, of coumarin derivatives are notable. These compounds exhibit high fluorescence quantum yields and stability under various conditions, making them suitable for applications in living cell imaging and other analytical purposes (Chen et al., 2012).

Chemical Properties Analysis

The chemical properties of 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin derivatives reflect their reactivity and potential for diverse applications. The synthesis processes often involve reactions that allow for the introduction of various functional groups, influencing the compounds' fluorescence and stability. The detailed study of these reactions and properties aids in understanding the compounds' suitability for specific applications, excluding drug-related uses (Chen et al., 2012).

Scientific Research Applications

  • Fluorescent Dye Applications : A study synthesized tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores, which showed high fluorescence quantum yields and good electrochemical, thermal, and photochemical stabilities. These compounds have potential applications in living cell imaging (Chen et al., 2012).

  • Analytical and Biological Chemistry : 3-azolyl-7-diethylaminocoumarin derivatives synthesized for sensitive fluorophores showed promising results for analytical purposes in analytical and biological chemistry fields (Takechi et al., 2000).

  • Photo- and Electroluminescence : Coumarin derivatives with benzotriazole moiety were synthesized and characterized. These compounds exhibited strong blue and blue-green emissions under ultraviolet light excitation, suggesting applications in electroluminescent devices (Yu et al., 2010).

  • Anti-acetylcholinesterase Activities : Novel 7-diethylaminocoumarin-based 1,3,4-oxadiazole derivatives were synthesized, displaying moderate inhibitory activities against acetylcholinesterase, indicating potential use in treating conditions like Alzheimer's disease (Yu et al., 2020).

  • Cancer Chemotherapy : A study on 7-diethylamino-3(2'-benzoxazolyl)-coumarin revealed its anti-mitotic potential against drug-resistant cancer cells, showing promise as a novel microtubule inhibitor for cancer chemotherapy (Kim et al., 2012).

  • Solid-State Fluorescence : Research on 7-diethylaminocoumarin amide compounds with various terminal groups showed intense blue fluorescence and high fluorescence quantum yields in both solutions and solid states, hinting at applications in materials science (Sun et al., 2018).

  • Photophysics in Bio-Medicinal Chemistry : Photophysical studies of fluorescent coumarin-labeled depsipeptides suggest their potential applications in peptide assays and bio-medicinal chemistry (Biswas et al., 2013).

Safety And Hazards

The safety data sheet for this compound suggests that it should be handled with care to avoid inhalation, skin contact, and eye contact . In case of accidental ingestion or exposure, immediate medical attention is recommended .

properties

IUPAC Name

3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-3-23(4-2)14-7-5-12-9-15(20(24)26-18(12)11-14)19-22-16-10-13(21)6-8-17(16)25-19/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNSBRVOBGWOBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067941
Record name 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin

CAS RN

35773-43-4, 94945-27-4, 129038-03-5
Record name Macrolex yellow
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35773-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035773434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-chlorobenzoxazol-2-yl)-7-(diethylamino)-2-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.915
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin
Reactant of Route 2
Reactant of Route 2
3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin
Reactant of Route 3
Reactant of Route 3
3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin
Reactant of Route 4
Reactant of Route 4
3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin
Reactant of Route 5
Reactant of Route 5
3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin
Reactant of Route 6
Reactant of Route 6
3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin

Citations

For This Compound
1
Citations
F Mateen, MA Saeed, JW Shim, SK Hong - Solar Energy, 2020 - Elsevier
The use of luminescent solar concentrators (LSCs) is considered a promising solution for harvesting indoor and outdoor light energy. Despite a multitude of investigations of LSC based …
Number of citations: 36 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.